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molecular formula C7H4Cl2N2S B179748 2,3-Dichloro-4-thiocyanatoaniline CAS No. 7494-03-3

2,3-Dichloro-4-thiocyanatoaniline

Cat. No. B179748
M. Wt: 219.09 g/mol
InChI Key: HHYXNAYEWINMOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06689909B1

Procedure details

To a cold (0-5° C.) solution of 2,3-dichloroaniline (2 g) and sodium thiocyanate (3 g) in MeOH (30 ml), was added a solution of bromine (2 g) in MeOH (10 ml) saturated with sodium bromide. The solution was left to stir for 1 hour. The reaction mixture was poured into water (200 ml) and neutralised with sodium carbonate to pH 8. The solid was collected by filtration and dried to yield the title compound as a white solid (2.38 g) 88%. NMR: 6.35 (s, 2H), 6.81 (d, 1H), 7.55 (d, 1H); m/z (EI+): 218.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[S-:10][C:11]#[N:12].[Na+].BrBr.[Br-].[Na+].C(=O)([O-])[O-].[Na+].[Na+]>CO.O>[Cl:1][C:2]1[C:8]([Cl:9])=[C:7]([S:10][C:11]#[N:12])[CH:6]=[CH:5][C:3]=1[NH2:4] |f:1.2,4.5,6.7.8|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(N)C=CC=C1Cl
Name
Quantity
3 g
Type
reactant
Smiles
[S-]C#N.[Na+]
Name
Quantity
2 g
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to stir for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The solution was left
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(N)C=CC(=C1Cl)SC#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.38 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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